BACE1 Selectivity Over BACE2: Class-Level Precedent from Fused-Ring Oxazine Analog S-872881
No direct head-to-head BACE1/BACE2 selectivity data are publicly available for CAS 872881-10-2. However, the structurally related fused-ring oxazine S-872881, identified from the same chemical series, achieved >100-fold binding selectivity for BACE1 over BACE2 [1]. This differentiation was deliberately engineered by replacing the thiazine ring (present in hepatotoxic BACE1 inhibitors like atabecestat) with an oxazine and optimizing conformational energetics to exploit differences in the flap region of the two enzymes [1]. The extent to which the monocyclic oxazinan scaffold and N-(2-hydroxyethyl) substitution of 872881-10-2 recapitulate this selectivity profile remains experimentally unverified and requires prospective comparative profiling.
| Evidence Dimension | BACE1 vs BACE2 binding selectivity (fold) |
|---|---|
| Target Compound Data | Not available (CAS 872881-10-2) |
| Comparator Or Baseline | S-872881 (fused-ring oxazine analog): >100-fold selectivity for BACE1 |
| Quantified Difference | Cannot be calculated due to missing target compound data |
| Conditions | Binding assay; details not publicly disclosed for S-872881 |
Why This Matters
BACE2 selectivity is critical for avoiding cognitive side effects and melanocyte toxicity observed with non-selective BACE1 inhibitors in clinical trials; any procurement for Alzheimer's research must confirm this parameter empirically.
- [1] J-STAGE. Discovery of a Next-Generation BACE1 Inhibitor S-872881 for Maintenance Therapy Following Anti-Aβ Antibody Treatment: A Fused-Ring Oxazine Compound Achieving In Vivo Selectivity for BACE1 over BACE2 and Reduced Hepatotoxicity and Cardiotoxicity Risk. MEDCHEM NEWS, 2025, Vol. 35, No. 3, p. 179-183. View Source
